molecular formula C19H15BrN6O2 B6531944 5-bromo-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide CAS No. 1019106-29-6

5-bromo-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide

Cat. No. B6531944
CAS RN: 1019106-29-6
M. Wt: 439.3 g/mol
InChI Key: RZLYSAMRZPGGTJ-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole derivatives involves coupling with hydrazine . The structures of the synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “this compound”, is confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Future Directions

The future directions for the research and development of pyrazole derivatives, including “5-bromo-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide”, could involve further exploration of their antileishmanial and antimalarial activities . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, involved in critical biological processes.

Mode of Action

Based on the molecular docking studies conducted on similar compounds, it can be inferred that these compounds might interact with their targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target molecules, thereby modulating their activity.

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, including those involved in inflammation, tumor progression, and microbial infections . The compound’s interaction with its targets can lead to the modulation of these pathways, resulting in downstream effects such as the inhibition of pathogenic organisms or the suppression of disease progression.

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound might exhibit various biological effects, including antimicrobial, anti-inflammatory, and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent modulation of relevant biochemical pathways.

properties

IUPAC Name

5-bromo-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6O2/c1-12-10-11-26(25-12)18-9-8-17(23-24-18)21-13-2-4-14(5-3-13)22-19(27)15-6-7-16(20)28-15/h2-11H,1H3,(H,21,23)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLYSAMRZPGGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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